molecular formula C8H16O5Si B1591231 METHACRYLOXYMETHYLTRIMETHOXYSILANE CAS No. 54586-78-6

METHACRYLOXYMETHYLTRIMETHOXYSILANE

Cat. No.: B1591231
CAS No.: 54586-78-6
M. Wt: 220.29 g/mol
InChI Key: UOKUUKOEIMCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHACRYLOXYMETHYLTRIMETHOXYSILANE is an organosilicon compound known for its unique properties and applications. It is commonly used in various industrial and scientific fields due to its ability to enhance material properties such as adhesion, durability, and resistance to environmental factors.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHACRYLOXYMETHYLTRIMETHOXYSILANE typically involves the reaction of 2-Propenoic acid, 2-methyl- with a trimethoxysilyl-containing reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

METHACRYLOXYMETHYLTRIMETHOXYSILANE undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds, leading to cross-linked networks.

    Polymerization: The compound can undergo free radical polymerization to form polymers with enhanced properties.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

    Condensation: Often facilitated by heating or the use of catalysts such as tin or titanium compounds.

    Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane networks.

    Polymerization: Polymers with enhanced mechanical and thermal properties.

Scientific Research Applications

METHACRYLOXYMETHYLTRIMETHOXYSILANE has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.

Comparison with Similar Compounds

METHACRYLOXYMETHYLTRIMETHOXYSILANE can be compared with other similar compounds such as:

  • 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(trimethoxysilyl)ethyl ester

These compounds share similar functional groups but differ in their molecular structures, leading to variations in their reactivity and applications. The unique aspect of this compound lies in its specific combination of properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

trimethoxysilylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5Si/c1-7(2)8(9)13-6-14(10-3,11-4)12-5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKUUKOEIMCYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074405
Record name (Methacryloxymethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54586-78-6
Record name (Methacryloxymethyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54586-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054586786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Methacryloxymethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

170.7 g (1 mol) of chloromethyltrimethoxysilane, 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g (0.05 mol % based on silane) of phenothiazine are placed in a reaction vessel at 90° C. and 130.4 g (1.05 mol) of potassium methacrylate are added a little at a time over a period of 1 hour. After stirring at 90° C. for another 2 hours, the reaction is complete. After filtration from the potassium chloride formed, the product is distilled by means of a short-path evaporator, giving 207.1 g (94%) of methacryloxymethyl-trimethoxysilane having a purity of 98.5%.
Quantity
170.7 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
130.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHACRYLOXYMETHYLTRIMETHOXYSILANE
Reactant of Route 2
Reactant of Route 2
METHACRYLOXYMETHYLTRIMETHOXYSILANE
Reactant of Route 3
Reactant of Route 3
METHACRYLOXYMETHYLTRIMETHOXYSILANE
Reactant of Route 4
Reactant of Route 4
METHACRYLOXYMETHYLTRIMETHOXYSILANE
Reactant of Route 5
Reactant of Route 5
METHACRYLOXYMETHYLTRIMETHOXYSILANE
Reactant of Route 6
Reactant of Route 6
METHACRYLOXYMETHYLTRIMETHOXYSILANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.